molecular formula C14H19Cl3NO4P B11713541 Diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate

Diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate

Cat. No.: B11713541
M. Wt: 402.6 g/mol
InChI Key: PRKKMPHCQFZXIT-UHFFFAOYSA-N
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Description

Diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate is a complex organic compound with a unique structure that includes a phosphonate group, a trichloromethyl group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate typically involves multiple steps. One common method includes the reaction of diethyl phosphite with a trichloromethyl ketone, followed by the introduction of the 2-methylphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trichloromethyl group can also participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2,2,2-trichloro-1-{[(2-chlorophenyl)carbonyl]amino}ethyl)phosphonate
  • Diethyl (2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)phosphonate
  • Diethyl (2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)phosphonate

Uniqueness

Diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific properties, such as increased stability or selectivity in biochemical assays, compared to similar compounds with different substituents.

Properties

Molecular Formula

C14H19Cl3NO4P

Molecular Weight

402.6 g/mol

IUPAC Name

2-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide

InChI

InChI=1S/C14H19Cl3NO4P/c1-4-21-23(20,22-5-2)13(14(15,16)17)18-12(19)11-9-7-6-8-10(11)3/h6-9,13H,4-5H2,1-3H3,(H,18,19)

InChI Key

PRKKMPHCQFZXIT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1C)OCC

Origin of Product

United States

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